molecular formula C10H12ClN5S B12268115 5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methyl-1,2,4-thiadiazole

5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methyl-1,2,4-thiadiazole

Cat. No.: B12268115
M. Wt: 269.75 g/mol
InChI Key: XVJBLFIYFHJIPK-UHFFFAOYSA-N
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Description

The compound 5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methyl-1,2,4-thiadiazole is a heterocyclic organic molecule It features a unique structure that includes a pyrazole ring, an azetidine ring, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methyl-1,2,4-thiadiazole typically involves multi-step organic reactions. One common method starts with the preparation of the 4-chloro-1H-pyrazole intermediate, which is then reacted with azetidine under specific conditions to form the azetidin-1-yl derivative. This intermediate is further reacted with 3-methyl-1,2,4-thiadiazole under controlled conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methyl-1,2,4-thiadiazole: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve solvents like dichloromethane or ethanol and may require specific temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methyl-1,2,4-thiadiazole: has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methyl-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with pyrazole, azetidine, or thiadiazole rings. Examples include:

  • 4-chloro-1H-pyrazole derivatives
  • Azetidine-1-yl derivatives
  • 1,2,4-thiadiazole derivatives

Uniqueness

What sets 5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methyl-1,2,4-thiadiazole apart is its unique combination of these three heterocyclic rings, which imparts distinct chemical and biological properties. This combination allows for a wide range of modifications and applications, making it a versatile compound in scientific research.

Properties

Molecular Formula

C10H12ClN5S

Molecular Weight

269.75 g/mol

IUPAC Name

5-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-3-methyl-1,2,4-thiadiazole

InChI

InChI=1S/C10H12ClN5S/c1-7-13-10(17-14-7)15-3-8(4-15)5-16-6-9(11)2-12-16/h2,6,8H,3-5H2,1H3

InChI Key

XVJBLFIYFHJIPK-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)N2CC(C2)CN3C=C(C=N3)Cl

Origin of Product

United States

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